molecular formula C8H11NOS B6148222 2-amino-3-ethoxybenzene-1-thiol CAS No. 91074-49-6

2-amino-3-ethoxybenzene-1-thiol

Cat. No. B6148222
CAS RN: 91074-49-6
M. Wt: 169.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of aromatic thiols, such as AEBT, is a rather poorly explored area of organosulfur chemistry . Classical methods for the introduction of the SH-groups into various aromatic compounds are based on the interaction of arenes with sulfur or its inorganic derivatives .


Molecular Structure Analysis

The molecular formula of AEBT is C8H11NOS, and its molecular weight is 169.2. The structure determination of small molecule compounds like AEBT can be achieved using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .

Scientific Research Applications

2-amino-3-ethoxybenzene-1-thiol has been studied for its potential applications in synthetic chemistry and biological research. It has been used in a variety of laboratory experiments, including the preparation of peptide-based drug delivery systems, the synthesis of peptide-based inhibitors of protein-protein interactions, and the synthesis of peptide-based inhibitors of enzyme-substrate interactions. This compound has also been studied for its potential applications in biotechnology, such as the production of recombinant proteins, the isolation of bioactive peptides, and the synthesis of peptide-based vaccines.

Advantages and Limitations for Lab Experiments

The use of 2-amino-3-ethoxybenzene-1-thiol in laboratory experiments has a number of advantages. First, it is a relatively simple compound to synthesize, allowing it to be readily available for laboratory use. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in different experiments. Additionally, this compound may interact with other compounds, resulting in unpredictable effects.

Future Directions

The potential applications of 2-amino-3-ethoxybenzene-1-thiol are numerous and there are many future directions for research. For example, more research is needed to better understand the mechanism of action of this compound and its effects on different biological systems. Additionally, more research is needed to develop new synthetic methods for the synthesis of this compound, as well as to explore its potential applications in biotechnology and drug design. Finally, further research is needed to investigate the potential therapeutic applications of this compound and its ability to modulate cell signaling pathways.

Synthesis Methods

2-amino-3-ethoxybenzene-1-thiol can be synthesized from this compound in three steps. First, the starting material is reacted with a base such as potassium hydroxide to form the potassium salt of the amine. The potassium salt is then reacted with a carboxylic acid such as acetic acid to form the amide. Finally, the amide is reacted with an alkyl halide such as bromoethane to form the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-ethoxybenzene-1-thiol involves the reaction of 2-nitro-3-ethoxybenzene with thiol followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-nitro-3-ethoxybenzene", "Thiol" ], "Reaction": [ "Step 1: 2-nitro-3-ethoxybenzene is reacted with thiol in the presence of a base such as sodium hydroxide to form 2-amino-3-ethoxybenzene-1-thiol.", "Step 2: The nitro group in the product is reduced to an amino group using a reducing agent such as iron and hydrochloric acid." ] }

CAS RN

91074-49-6

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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